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Compound of Interest

2-(4-Bromophenyl)ethylamine
Compound Name:
hydrochloride

Cat. No.: B1342784

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of 4-Bromophenethylamine and
two of its prominent derivatives: 2,5-dimethoxy-4-bromophenethylamine (2C-B) and N-(2-
methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe). The objective is to
offer a comprehensive spectroscopic resource, complete with experimental data and
methodologies, to aid in the identification, characterization, and analysis of these compounds.

Introduction

4-Bromophenethylamine serves as a foundational structure for a range of psychoactive
compounds. Its derivatives, such as 2C-B and 25B-NBOMe, exhibit potent serotonergic activity
and are of significant interest in neuropharmacology and forensic science.[1] Accurate and
reliable analytical methods are crucial for the unambiguous identification of these substances.
This guide focuses on a comparative analysis of their spectral properties using Nuclear
Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy,
and Mass Spectrometry (MS).

Comparative Spectral Data

The following tables summarize the key spectral data obtained for 4-Bromophenethylamine,
2C-B, and 25B-NBOMe.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1342784?utm_src=pdf-interest
https://en.wikipedia.org/wiki/25B-NBOMe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

N-(2-
4- 2,5-dimethoxy-4- methoxybenzyl)-2,5-
Assignment Bromophenethylami bromophenethylamin  dimethoxy-4-
ne e (2C-B) bromophenethylamin
e (25B-NBOMe)
At 7.35-7.45 (m, 2H), 6.98 (s, 1H), 6.75 (s, 7.20-7.30 (m, 2H),
r-
7.05-7.15 (m, 2H) 1H) 6.80-6.95 (m, 4H)
3.85 (s, 3H), 3.82 (s, 3.88 (s, 3H), 3.84 (s,
-OCHs
3H) 3H), 3.79 (s, 3H)
-CH2-Ar 2.75-2.85 (t, 2H) 2.70-2.80 (t, 2H) 2.85-2.95 (m, 2H)
-CH2-N 2.95-3.05 (t, 2H) 2.90-3.00 (t, 2H) 2.85-2.95 (m, 2H)
N-CHa-Ar 3.80 (s, 2H)
-NH2/-NH- 1.40 (br s, 2H) 1.55 (br s, 2H) 2.50 (br s, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: 3C NMR Spectral Data (CDCls, 6 in ppm)
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Assignment

4-
Bromophenethylami
ne

2,5-dimethoxy-4-
bromophenethylamin
e (2C-B)

N-(2-
methoxybenzyl)-2,5-
dimethoxy-4-
bromophenethylamin
e (25B-NBOMe)

Ar-C (quaternary)

138.5, 131.5, 120.0

151.5, 150.0, 129.0,
112.0

152.0, 151.0, 130.5,
128.5, 121.0, 1155,

112.5,110.5

129.0, 128.0, 120.5,
Ar-CH 130.5, 128.5 116.5, 114.0

110.0
-OCHs 56.5, 56.0 56.8, 56.4, 55.3
-CHz-Ar 38.0 35.5 35.0
-CH2-N 42.5 41.0 49.5
N-CHz-Ar 51.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[2][3]

Table 3: FT-IR Spectral Data (cm™?)
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Vibrational Mode

4-
Bromophenethylami
ne

2,5-dimethoxy-4-
bromophenethylamin
e (2C-B)

N-(2-
methoxybenzyl)-2,5-
dimethoxy-4-
bromophenethylamin
e (25B-NBOMe)

N-H stretch (amine)

3370, 3290 (two

bands for primary

3350, 3280 (two

bands for primary

~3300 (single band for

secondary amine)

amine) amine)

C-H stretch (aromatic) 3025 3010 3015
C-H stretch (aliphatic) 2930, 2855 2935, 2840 2940, 2835
C=C stretch

] 1590, 1490 1595, 1500 1600, 1495
(aromatic)
N-H bend (amine) 1605 1610 1580
C-O stretch (aryl

1210, 1040 1240, 1030

ether)
C-Br stretch ~650 ~640 ~630

Note: Peak positions are approximate. The presence of two N-H stretch bands for primary

amines is a key distinguishing feature.[4][5]

Table 4: Mass Spectrometry Data (Electron lonization -

El)
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N-(2-
methoxybenzyl)-2,5-

4- 2,5-dimethoxy-4- )
) _ dimethoxy-4-
lon Bromophenethylami bromophenethylamin _
bromophenethylamin
ne (m/z) e (2C-B) (m/z)
e (25B-NBOMe)
(m/z)
Molecular lon [M]* 200/202 260/262 380/382
[M - NH2]* or [M - R-
184/186 244/246
NH]*
[M - CH2NH2]* 170/172
Benzylic Cation 104 164 259/261
Iminium Cation 30 30 150
Tropylium lon 91 91 121 (base peak), 91

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks of

similar intensity). Fragmentation patterns can be complex and vary with instrument conditions.

6718l

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the different proton and carbon

environments in the molecule.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated

chloroform (CDCIs). Transfer the solution to a 5 mm NMR tube.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.
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» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence
(e.g., zgpg30).

o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

o Acquire a larger number of scans (typically 1024 or more) due to the lower natural
abundance and sensitivity of the 13C nucleus.

o Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Reference the spectra to the residual solvent peak (CDCls: & 7.26 for *H
and o 77.16 for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology:

e Sample Preparation:
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o Neat (for liquids): Place a small drop of the liquid sample between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates.

o KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of
dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent
pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared spectrometer.
Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the pure KBr pellet)
to subtract atmospheric and instrumental interferences.

o Place the prepared sample in the spectrometer's sample holder.
o Acquire the sample spectrum over the range of 4000-400 cm™1,
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule (e.g., N-H, C-H, C=C, C-0O, C-Br).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular
structure through fragmentation analysis.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as Gas Chromatography (GC-MS) or direct infusion. For GC-MS, dissolve the
sample in a volatile solvent like methanol or dichloromethane.

Instrumentation: A mass spectrometer with an Electron lonization (El) source, coupled with a
Gas Chromatograph if applicable.

GC-MS Parameters (if applicable):
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[e]

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

o

[¢]

Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high
temperature (e.g., 280°C) to ensure elution of the analyte.

[¢]

Injector Temperature: 250°C.

e Mass Spectrometry Parameters:
o lonization Mode: Electron lonization (El).
o Electron Energy: 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected
molecular weight (e.g., 400).

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions. The fragmentation pattern provides a "fingerprint” that can be used
for structural elucidation and comparison with library spectra.[9]

Visualizations

The following diagrams illustrate the experimental workflow for the spectral analysis of these
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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